5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

Catalog No.
S531923
CAS No.
213252-19-8
M.F
C20H17F3N2O4S
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-...

CAS Number

213252-19-8

Product Name

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Molecular Formula

C20H17F3N2O4S

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28)

InChI Key

NFFXEUUOMTXWCX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-((2,4-dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, KCL1998001079, KRP 297, KRP-297, KRP297, L 410198, L-410198, L410198, MK 767, MK-767, MK767 cpd

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Description

The exact mass of the compound 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide is 438.08611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

MK-0767 acts as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. PPARs are a class of nuclear receptors that regulate various cellular processes, including lipid metabolism, glucose homeostasis, and inflammation .

Studies have shown that MK-0767 can activate both PPARα and PPARγ, potentially leading to beneficial effects in conditions like type 2 diabetes, where both improved insulin sensitivity and lipid metabolism are desirable methyl benzamide in humans drug metabolism & disposition dmd aspetjournals org content 34 9 1457 ON American Society for Pharmacology and Experimental Therapeutics (.gov)].

Potential Treatment for Type 2 Diabetes

MK-0767 was primarily investigated as a potential treatment for type 2 diabetes due to its dual PPAR agonist activity. PPARα activation can improve insulin sensitivity in the liver and muscle, while PPARγ activation promotes fat storage and reduces inflammation .

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide is a synthetic compound characterized by a complex molecular structure. Its molecular formula is C20H17F3N2O4S, with a molecular weight of approximately 454.42 g/mol. The compound features a thiazolidinedione moiety, which is known for its role in various biological activities, particularly in metabolic regulation and insulin sensitivity. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Typical of amides and thiazolidinediones. Key reactions include:

  • Hydrolysis: In the presence of water and acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups in the thiazolidinedione structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group.

5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide exhibits significant biological activity, particularly as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial in regulating lipid metabolism and glucose homeostasis. Studies indicate that this compound has an effective concentration (EC50) of 149 nM for PPARα and 83 nM for PPARγ, demonstrating its potential in treating metabolic disorders such as diabetes .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazolidinedione: Starting from appropriate thioketones and α-halo acids, thiazolidinediones can be synthesized through cyclization reactions.
  • Methylation: The introduction of the methoxy group at the 2-position of the benzamide can be achieved using methylating agents like methyl iodide.
  • Amidation: Finally, the formation of the amide bond with the trifluoromethyl phenylmethyl group is performed using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Interaction studies have highlighted that 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide interacts with various biological targets:

  • PPAR Receptors: As mentioned, it activates both PPARα and PPARγ, influencing lipid metabolism.
  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes involved in glucose metabolism, though further research is needed to confirm these effects.

Several compounds share structural similarities with 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide. Here are a few notable examples:

Compound NameStructureUnique Features
5-(2,4-Dioxo-thiazolidinyl)-N-(4-trifluoromethylphenyl)methyl-benzamideSimilar core structureLacks methoxy group
RosiglitazoneC18H19F3N2O3SKnown PPARγ agonist; used clinically for diabetes
PioglitazoneC19H20N2O3SAnother PPARγ agonist; different side chains

The uniqueness of 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide lies in its specific combination of functional groups that enhance its receptor binding affinity and potential therapeutic applications compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

438.08611269 g/mol

Monoisotopic Mass

438.08611269 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MK-0767

Dates

Modify: 2023-08-15
1: Xu XS, Yan KX, Song H, Lo MW. Quantitative determination of a novel dual PPAR alpha/gamma agonist using on-line turbulent flow extraction with liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Jan 5;814(1):29-36. PubMed PMID: 15675045.
2: Miyachi H. [Design and synthesis of subtype- and species-selective peroxisome proliferator-activated receptor (PPAR) alpha ligands]. Yakugaku Zasshi. 2004 Nov;124(11):803-13. Review. Japanese. PubMed PMID: 15516807.
3: Narce M, Poisson JP. Novel PPARgamma-dependent and independent effects for thiazolidinediones. Curr Opin Lipidol. 2003 Dec;14(6):651-2. PubMed PMID: 14624145.
4: Calkin AC, Thomas MC, Cooper ME. MK-767. Kyorin/Banyu/Merck. Curr Opin Investig Drugs. 2003 Apr;4(4):444-8. Review. PubMed PMID: 12808885.
5: Yajima K, Hirose H, Fujita H, Seto Y, Fujita H, Ukeda K, Miyashita K, Kawai T, Yamamoto Y, Ogawa T, Yamada T, Saruta T. Combination therapy with PPARgamma and PPARalpha agonists increases glucose-stimulated insulin secretion in db/db mice. Am J Physiol Endocrinol Metab. 2003 May;284(5):E966-71. Erratum in: Am J Physiol Endocrinol Metab. 2003 Oct;285(4):E926. PubMed PMID: 12676649.
6: Yamanouchi T. [KRP-297, MCC-555]. Nihon Rinsho. 2001 Nov;59(11):2200-6. Review. Japanese. PubMed PMID: 11712408.
7: Murakami K, Ide T, Nakazawa T, Okazaki T, Mochizuki T, Kadowaki T. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists. Biochem J. 2001 Jan 15;353(Pt 2):231-8. PubMed PMID: 11139385; PubMed Central PMCID: PMC1221563.
8: Chaput E, Saladin R, Silvestre M, Edgar AD. Fenofibrate and rosiglitazone lower serum triglycerides with opposing effects on body weight. Biochem Biophys Res Commun. 2000 May 10;271(2):445-50. PubMed PMID: 10799317.
9: Ide T, Nakazawa T, Mochizuki T, Murakami K. Tissue-specific actions of antidiabetic thiazolidinediones on the reduced fatty acid oxidation in skeletal muscle and liver of Zucker diabetic fatty rats. Metabolism. 2000 Apr;49(4):521-5. PubMed PMID: 10778879.
10: Murakami K, Tsunoda M, Ide T, Ohashi M, Mochizuki T. Amelioration by KRP-297, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals. Metabolism. 1999 Nov;48(11):1450-4. PubMed PMID: 10582556.
11: Murakami K, Ide T, Suzuki M, Mochizuki T, Kadowaki T. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha. Biochem Biophys Res Commun. 1999 Jul 14;260(3):609-13. PubMed PMID: 10403814.
12: Nomura M, Kinoshita S, Satoh H, Maeda T, Murakami K, Tsunoda M, Miyachi H, Awano K. (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorg Med Chem Lett. 1999 Feb 22;9(4):533-8. PubMed PMID: 10098657.
13: Murakami K, Tobe K, Ide T, Mochizuki T, Ohashi M, Akanuma Y, Yazaki Y, Kadowaki T. A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: effect of PPAR-alpha activation on abnormal lipid metabolism in liver of Zucker fatty rats. Diabetes. 1998 Dec;47(12):1841-7. PubMed PMID: 9836514.

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